4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole
CAS No.: 1427379-67-6
Cat. No.: VC2941423
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427379-67-6 |
|---|---|
| Molecular Formula | C7H8ClNO |
| Molecular Weight | 157.6 g/mol |
| IUPAC Name | 4-(chloromethyl)-5-cyclopropyl-1,3-oxazole |
| Standard InChI | InChI=1S/C7H8ClNO/c8-3-6-7(5-1-2-5)10-4-9-6/h4-5H,1-3H2 |
| Standard InChI Key | JBTLCPQMWCOCBK-UHFFFAOYSA-N |
| SMILES | C1CC1C2=C(N=CO2)CCl |
| Canonical SMILES | C1CC1C2=C(N=CO2)CCl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s oxazole ring—a five-membered heterocycle containing one nitrogen and one oxygen atom—forms the structural backbone. Key substituents include:
-
Chloromethyl group (-CHCl) at position 4, enabling nucleophilic substitution reactions.
-
Cyclopropyl group at position 5, introducing steric constraints and enhancing metabolic stability.
The IUPAC name, 4-(chloromethyl)-5-cyclopropyl-1,3-oxazole, reflects these substituents’ positions. Computational models (e.g., PubChem CID 71683236) confirm its planar geometry, with bond angles and lengths consistent with oxazole derivatives .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 157.60 g/mol | |
| CAS Number | 1427379-67-6 | |
| SMILES Notation | C1CC1C2=C(N=CO2)CCl |
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically involves cyclization of β-hydroxy amides or nitrile oxides under controlled conditions:
-
Cyclopropyl Group Introduction: Cyclopropanation of allylic precursors using Simmons-Smith reagents.
-
Oxazole Ring Formation: Cyclization of β-chloroamides with formamide derivatives at 80–100°C.
-
Chloromethylation: Electrophilic substitution using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like ZnCl.
Yield optimization relies on temperature modulation (60–120°C), solvent selection (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd/C).
Industrial Production
Continuous flow reactors enhance scalability and purity (>95%) by maintaining precise temperature and pressure profiles. A 2024 VulcanChem report highlighted throughput rates of 50–100 kg/month using microreactor technology.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, azides):
This reactivity underpins its utility in synthesizing sulfonamide derivatives, such as anticancer agents .
Electrophilic Aromatic Substitution
The oxazole ring’s electron-deficient nature facilitates electrophilic attacks at position 2. Halogenation (e.g., bromination) proceeds efficiently with , yielding 2-bromo derivatives for cross-coupling reactions.
Oxidation and Reduction
-
Oxidation: Treatment with KMnO under acidic conditions generates carboxylic acid derivatives.
-
Reduction: Catalytic hydrogenation (H, Pd/C) saturates the oxazole ring, forming dihydrooxazoles.
Biological Activity and Mechanisms
Anticancer Properties
In NCI-60 screenings, derivatives of 4-(chloromethyl)-5-cyclopropyl-1,3-oxazole exhibited nanomolar GI values against leukemia cell lines (e.g., MOLT-4, SR) . Key findings include:
-
Compound 16: A sulfonamide derivative with 4-chloro and 3-trifluoromethyl groups showed an average GI of 0.655 μM, highlighting the chloromethyl group’s role in tubulin binding .
-
Mechanism: Disruption of microtubule polymerization via colchicine-site interactions, inducing mitotic arrest .
Table 2: Anticancer Activity of Select Derivatives
Comparative Analysis with Structural Analogues
Positional Isomerism: 2- vs. 4-Chloromethyl
-
2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole (CAS 1225058-34-3) exhibits reduced tubulin affinity due to steric hindrance at position 2, underscoring the 4-position’s superiority in drug design .
Isoxazole Derivatives
Compounds like 4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole (CAS 1268245-50-6) demonstrate enhanced lipophilicity but lower aqueous solubility, limiting bioavailability .
Applications in Medicinal Chemistry
Pharmacokinetic Optimization
The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation, as evidenced by 72% oral bioavailability in murine models .
Prodrug Development
Chloromethyl derivatives serve as prodrugs, releasing active agents (e.g., alkylating agents) in vivo via hydrolysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume